Cas no 468-11-1 (Voaluteine, 18-de(methoxycarbonyl)-)

468-11-1 structure
Nome del prodotto:Voaluteine, 18-de(methoxycarbonyl)-
Voaluteine, 18-de(methoxycarbonyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Voaluteine, 18-de(methoxycarbonyl)-
- 9-Ethyl-5'-methoxyspiro[7-azatricyclo[5.3.1.0~3,8~]undecane-4,2'-indol]-3'(1'H)-one
- 8'-ethyl-5-methoxy-2',3',4a',5',6',7',8',8a'-octahydrospiro[indole-2,4'-[1,6]methanoquinolin]-3(1H)-one
- (2R,4a'S,6'S,8'R,8a'R)-8'-ethyl-5-methoxy-2',3',4a',5',6',7',8',8a'-octahydrospiro[indole-2,4'-[1,6]methanoquinolin]-3(1H)-one
- Ibogaine pseudoindoxyl
- EINECS 207-404-8
- 468-11-1
- SCHEMBL4658379
- Iboluteine
- Ibogaine psi-indoxyl
- NS00121111
- Spiro[2H-indole-2,4'-[4H-1,6]methanoquinolin]-3(1H)-one, 8'-ethyl-2',3',4'a,5',6',7',8',8'a-octahydro-5-methoxy-
- DQOMBBVESFBJLX-UHFFFAOYSA-N
- Spiro[2H-indole-2,4'-[4H-1,6]methanoquinolin]-3(1H)-one, 8'-ethyl-2',3',4'a,5',6',7',8',8'a-octahydro-5-methoxy-, (1'R,2R,4'aS,6'S,8'R,8'aR)-
- Spiro[2H-indole-2,4'-[4H-1,6]methanoquinolin]-3(1H)-one, 8'-ethyl-2',3',4'a,5',6',7',8',8'a-octahydro-5-methoxy-, [1'R-(1'.alpha.,4'.alpha.,4'a.beta.,6'.alpha.,8'.alpha.,8'a.beta.)]-
- 8'-Ethyl-5-methoxy-2',3',4'a,5',6',7',8',8'a-octahydrospiro[indole-2,4'-[1,6]methanoquinolin]-3(1H)-one
- DTXSID70963658
-
- Inchi: InChI=1S/C20H26N2O2/c1-3-13-8-12-9-16-18(13)22(11-12)7-6-20(16)19(23)15-10-14(24-2)4-5-17(15)21-20/h4-5,10,12-13,16,18,21H,3,6-9,11H2,1-2H3/t12-,13+,16-,18+,20+/m0/s1
- Chiave InChI: DQOMBBVESFBJLX-VXLUQLENSA-N
- Sorrisi: CCC1CC2CC3C1N(C2)CCC34C(=O)C5=C(N4)C=CC(=C5)OC
Proprietà calcolate
- Massa esatta: 326.199
- Massa monoisotopica: 326.199
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 538
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 41.6A^2
- XLogP3: 3.5
Proprietà sperimentali
- Densità: 1.24
- Punto di ebollizione: 503.291°C at 760 mmHg
- Punto di infiammabilità: 258.182°C
- Indice di rifrazione: 1.622
Voaluteine, 18-de(methoxycarbonyl)- Letteratura correlata
-
Rishab N. Iyer,David Favela,Guoliang Zhang,David E. Olson Nat. Prod. Rep. 2021 38 307
-
2. Studies on transition-metal macrocyclic complexes. Single-crystal X-ray structure and electrochemistry of the bis-macrocyclic complex [Cu(L)2][ClO4]2·2H2O (L = 1,4,7-triazacyclononane)Andrew D. Beveridge,Aidan J. Lavery,Malcolm D. Walkinshaw,Martin Schr?der J. Chem. Soc. Dalton Trans. 1987 373
-
3. Metal–carbonyl and metal–nitrosyl complexes. Part XV. Crystal and molecular structure of (3-formyl-N-ethoxycarbonylazepine)tricarbonyliron(0)David I. Woodhouse,George A. Sim,James G. Sime J. Chem. Soc. Dalton Trans. 1974 1331
-
4. Adsorption of cyanine dyes at silver halide surfaces. Part 2.—Spectral properties and coverageJ. F. Padday,R. S. Wickham Trans. Faraday Soc. 1966 62 1283
-
5. Enantioselectivity of nickel(II) and copper(II) complexes of Schiff bases derived from amino acids and (S)-o-[(N-benzylprolyl)amino]-acetophenone or (S)-o-[(N-benzylprolyl)amino]benzaldehyde. Crystal and molecular structures of [Ni{(S)-bap-(S)-Val}] and [Cu{(S)-bap-(S)-Val}]Yuri N. Belokon,Victor I. Maleyev,Sergei V. Vitt,Mikhail G. Ryzhov,Yuri D. Kondrashov,Sergei N. Golubev,Yuri P. Vauchskii,Anna I. Kazika,Marina I. Novikova,Pavel A. Krasutskii,Aleksandr G. Yurchenko,Inna L. Dubchak,Valeri E. Shklover,Yuri T. Struchkov,Vladimir I. Bakhmutov,Vasili M. Belikov J. Chem. Soc. Dalton Trans. 1985 17
468-11-1 (Voaluteine, 18-de(methoxycarbonyl)-) Prodotti correlati
- 2017194-75-9(2-ethoxy-3-methoxy-3-methylbutan-1-amine)
- 106946-96-7((adamantan-1-yl)methyl sulfamate)
- 1047679-02-6(2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid)
- 1975936-64-1((3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone)
- 58822-98-3(2-AZIDO-4-METHYL-1,3-THIAZOLE)
- 1795444-42-6(1-[3-(1H-1,2,3-Triazol-1-yl)-1-pyrrolidinyl]-2-[3-(trifluoromethyl)phenyl]ethanone)
- 1000018-03-0(Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate)
- 94743-26-7(2,2-Dimethyl-6-phenylhexan-3-one)
- 1337882-17-3(3-Bromo-1H-indazole-7-carbaldehyde)
- 1105244-74-3(8-(diethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
